![2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide - 1353966-38-7](/images/structure/BT-3370438.png) 
                            2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of acetamides characterized by the presence of a chloro group, a cyclohexyl ring, and an amino group with a cyclopropyl substituent. Its molecular formula is C_{13}H_{18ClN and its molecular weight is approximately 239.75 g/mol.
This compound is typically synthesized in laboratory settings for research purposes. It is not commonly found in nature and is primarily produced through chemical synthesis methods.
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide can be classified as:
The synthesis of 2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide typically involves several steps:
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions:
The mechanism of action for 2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific biological targets:
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide has several scientific applications:
This compound emerged in the early 2010s alongside growing interest in stereochemically complex amine templates for drug discovery. Its CAS registry (1353966-38-7) places its identification circa 2012–2013, coinciding with advances in the synthesis of strained N-alkylcyclopropylamines [1] [3]. The structural design merges two pharmacologically significant elements:
Commercial availability through suppliers like Fluorochem further cemented its role as a building block for nitrogen-rich heterocycles, particularly in academic and pharmaceutical research [1].
This compound exemplifies a versatile synthon due to three key features:
Reactivity and Synthetic Applications
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C12H21ClN2O | Fluorochem [1] | 
| Molecular Weight | 244.76 g/mol | Fluorochem [5] | 
| Canonical SMILES | CN(C1CC1)C1CCCCC1NC(=O)CCl | CymitQuimica [3] | 
| InChIKey | AMOBYPIAMRDTSV-UHFFFAOYSA-N | ChemSpider [7] | 
Medicinal Chemistry Relevance
Table 2: Representative Synthetic Applications
| Application | Target Structure | Role of Compound | 
|---|---|---|
| PROTAC Linkers | CDK2 Degraders | Provides E3 ligase-binding domain [10] | 
| Peptide Mimetics | Constrained γ-Amino Acids | Cyclohexyl backbone acts as rigid spacer | 
| Kinase Inhibitors | CDK4/6 Analogues | Imparts metabolic stability via cyclopropyl group [10] | 
The compound remains a discontinued but structurally insightful candidate for designing novel bioactive architectures, reflecting trends toward three-dimensional complexity in lead optimization [3] [8].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1